molecular formula C16H14N2O3S B2773358 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid CAS No. 685549-79-5

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid

Cat. No.: B2773358
CAS No.: 685549-79-5
M. Wt: 314.36
InChI Key: FKCUETDTVPYQKU-UHFFFAOYSA-N
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Description

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid is a complex organic compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol This compound is characterized by its unique thieno[2,3-d]pyrimidine core structure, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, affecting cellular processes and therapeutic outcomes .

Comparison with Similar Compounds

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9(16(20)21)18-8-17-14-13(15(18)19)12(10(2)22-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCUETDTVPYQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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